Acetamide, N-(2,4-difluorophenyl)-2-(5-p-tolyl-tetrazol-2-yl)-
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Acylation Reaction: The tetrazole derivative is then acylated with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening or hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-(1H-tetrazol-5-yl)acetamide
- N-(2,4-Difluorophenyl)-2-(4-methyl-1H-tetrazol-5-yl)acetamide
Uniqueness
N-(2,4-DIFLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of both difluorophenyl and tetrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H13F2N5O |
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Molecular Weight |
329.30 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H13F2N5O/c1-10-2-4-11(5-3-10)16-20-22-23(21-16)9-15(24)19-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,24) |
InChI Key |
WHCFZQVVKCOACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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